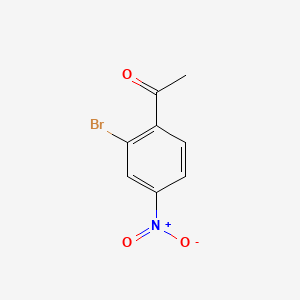

1-(2-Bromo-4-nitrophenyl)ethanone

CAS No.: 90004-93-6

Cat. No.: VC1962974

Molecular Formula: C8H6BrNO3

Molecular Weight: 244.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90004-93-6 |

|---|---|

| Molecular Formula | C8H6BrNO3 |

| Molecular Weight | 244.04 g/mol |

| IUPAC Name | 1-(2-bromo-4-nitrophenyl)ethanone |

| Standard InChI | InChI=1S/C8H6BrNO3/c1-5(11)7-3-2-6(10(12)13)4-8(7)9/h2-4H,1H3 |

| Standard InChI Key | GDJSHDDCLWALGA-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br |

| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br |

Introduction

1-(2-Bromo-4-nitrophenyl)ethanone is an organic compound that belongs to the class of aryl ketones. It features a bromine atom and a nitro group substituted on a benzene ring, with an ethanone functional group attached to the aromatic system. The combination of these functional groups imparts unique chemical and physical properties, making this compound significant in synthetic organic chemistry and potential pharmaceutical applications.

Molecular Information

-

Molecular Formula:

-

Molecular Weight: 244.04 g/mol

-

IUPAC Name: 1-(2-Bromo-4-nitrophenyl)ethanone

-

SMILES Notation:

Structural Features

The structure consists of:

-

A benzene ring substituted with:

-

A bromine atom at the second position.

-

A nitro group at the fourth position.

-

-

An ethanone group (-COCH3) attached to the first position of the benzene ring.

Synthesis Pathways

The synthesis of 1-(2-Bromo-4-nitrophenyl)ethanone typically involves bromination and nitration reactions on an acetophenone derivative. Below is a general synthetic route:

-

Starting Material: Acetophenone derivatives.

-

Bromination: Bromine is introduced selectively at the ortho position using bromine in the presence of a catalyst like iron (FeBr3).

-

Nitration: The nitration reaction introduces a nitro group at the para position using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.

Experimental Example

To synthesize this compound:

-

Dissolve acetophenone in chloroform.

-

Add bromine slowly under cooling conditions.

-

After bromination, treat the product with nitrating agents (HNO3/H2SO4).

-

Purify through recrystallization or column chromatography.

Synthetic Applications

1-(2-Bromo-4-nitrophenyl)ethanone is widely used as an intermediate in organic synthesis:

-

Pharmaceuticals: It serves as a precursor for synthesizing bioactive molecules, including those with antimicrobial or anti-inflammatory properties.

-

Material Science: The compound's electron-withdrawing groups make it useful in designing advanced materials like liquid crystals.

Research Utility

The compound is often employed in:

-

Studies involving electrophilic aromatic substitution mechanisms.

-

Investigations into crystal engineering due to its ability to form hydrogen bonds and π–π stacking interactions.

Spectroscopic Characterization

The identification and analysis of 1-(2-Bromo-4-nitrophenyl)ethanone are typically performed using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

-

1H^1H1H-NMR: Signals are observed for aromatic protons (7–8 ppm) and methyl protons (around 2 ppm).

-

13C^{13}C13C-NMR: Peaks corresponding to carbonyl carbon (~190 ppm), aromatic carbons (~120–140 ppm), and methyl carbon (~30 ppm).

Infrared Spectroscopy (IR)

Key absorption bands:

-

Carbonyl stretch (): ~1700 cm

-

Nitro group (): Asymmetric stretch ~1520 cm, symmetric stretch ~1350 cm

Mass Spectrometry (MS)

The molecular ion peak () appears at , confirming the molecular weight.

Crystallographic Data

Crystallographic studies reveal that:

-

The molecule adopts a planar conformation with minimal torsional strain.

-

Intermolecular interactions include weak hydrogen bonding and π–π stacking, contributing to its crystal stability.

Safety and Handling

Like many halogenated nitro compounds, this compound should be handled with care:

-

Toxicity: Potentially harmful if inhaled or ingested; may cause irritation to skin and eyes.

-

Storage: Store in a cool, dry place away from light and moisture.

-

Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats during handling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume